molecular formula C18H20N4O4 B11000826 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No.: B11000826
M. Wt: 356.4 g/mol
InChI Key: WWBMMMUJWDJKHM-UHFFFAOYSA-N
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Description

2-[6,7-DIMETHOXY-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with dimethoxy groups and a pyrrole moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6,7-DIMETHOXY-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Pyrrole Moiety: The pyrrole moiety is attached through a nucleophilic substitution reaction, where the quinazolinone derivative reacts with a pyrrole-containing reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[6,7-DIMETHOXY-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or pyrrole moieties are replaced with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential as a biochemical probe to study enzyme functions and cellular pathways.

    Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[6,7-DIMETHOXY-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6,7-DIMETHOXY-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both the quinazolinone core and the pyrrole moiety provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(2-pyrrol-1-ylethyl)acetamide

InChI

InChI=1S/C18H20N4O4/c1-25-15-9-13-14(10-16(15)26-2)20-12-22(18(13)24)11-17(23)19-5-8-21-6-3-4-7-21/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,19,23)

InChI Key

WWBMMMUJWDJKHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C=CC=C3)OC

Origin of Product

United States

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